rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide
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Overview
Description
rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide is a complex organic compound belonging to the class of pyrrole derivatives This compound is characterized by its unique hexahydrofuro[3,4-c]pyrrole ring structure, which is fused with a carboxamide group
Preparation Methods
The synthesis of rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which utilizes 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve alkyl halides and sulfonyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted pyrrole derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of enzymes such as EZH2 (enhancer of zeste homologue 2), which is implicated in various cancers . In medicine, it shows promise as a lead compound for the development of new anticancer agents. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing it from catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This inhibition leads to the reactivation of tumor suppressor genes and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide include other pyrrole derivatives such as pyrrole-2-carboxylic acid and N-substituted pyrroles . What sets this compound apart is its unique hexahydrofuro[3,4-c]pyrrole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide is a synthetic compound belonging to the class of furo[3,4-c]pyrroles. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C₉H₁₆N₂O₂
- Molecular Weight : 184.24 g/mol
- CAS Number : 2227803-33-8
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific pathways affected by this compound are still under investigation, but preliminary studies suggest modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Several studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer effects. In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis and inhibited cell proliferation.
Cancer Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound demonstrated a dose-dependent reduction in bacterial viability in biofilm models.
- Anticancer Effects : Research conducted at the Slovak University of Technology highlighted the compound's ability to trigger apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further exploration into its potential as a chemotherapeutic agent is warranted.
Properties
IUPAC Name |
(3aS,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-11(2)8(12)9-5-10-3-7(9)4-13-6-9/h7,10H,3-6H2,1-2H3/t7-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGNKVRFIAZIV-CBAPKCEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12CNCC1COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@]12CNC[C@H]1COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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